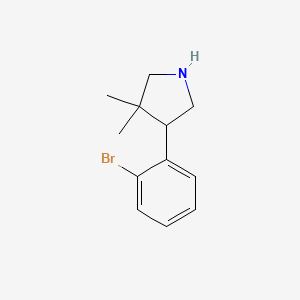
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Overview
Description
“4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” is likely a brominated derivative of pyrrolidine, a five-membered ring structure with a nitrogen atom . The bromophenyl group attached to the pyrrolidine ring could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds often involve reactions with organometallic reagents or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would likely consist of a pyrrolidine ring with a bromophenyl group attached. The exact structure would need to be confirmed by spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on the specific conditions and reagents used. Brominated compounds often participate in various organic reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molar mass, appearance, and melting point .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure of compounds related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine have been explored in various studies. For instance, Wangchun Xiang (2009) synthesized a compound with a similar structure and performed an X-ray analysis to determine its conformation and intermolecular interactions, including hydrogen bonds and π-π interactions Wangchun Xiang, 2009. Similarly, studies on enaminones related to this compound have identified specific hydrogen-bonding patterns that contribute to the stabilization of their crystal structures James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007.
Antimicrobial and Anticancer Potential
Research has also delved into the antimicrobial and potential anticancer applications of compounds structurally related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine. M. Gad-Elkareem, A. Abdel-fattah, and M. A. Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives from a related compound, assessing their antimicrobial activities, which could point towards the broader utility of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine derivatives in pharmaceutical research M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.
Photochemical Studies
In photochemistry, the direct photolysis of 4-bromophenol, a compound related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine, in aqueous solutions has been investigated to understand the formation of free radicals. This research provides insights into the photochemical behaviors of bromophenyl compounds and their potential environmental impacts E. Lipczynska-Kochany, J. Kochany, 1993.
Crystallography and Molecular Interactions
The detailed crystallographic analysis of compounds similar to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine reveals complex molecular interactions, such as hydrogen bonding and π interactions, which are crucial for understanding the stability and reactivity of these compounds in various applications S. Nirmala, E. Kamala, L. Sudha, S. Kathiravan, R. Raghunathan, 2009.
Catalysis and Organic Synthesis
Further research includes the development of catalytic systems for regioselective synthesis, where derivatives of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine could potentially serve as intermediates or catalysts in the synthesis of complex organic molecules, thereby contributing to advancements in synthetic organic chemistry A. Verma, S. Jana, C. Prasad, A. Yadav, Sangit Kumar, 2016.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETXGLAUQCANGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



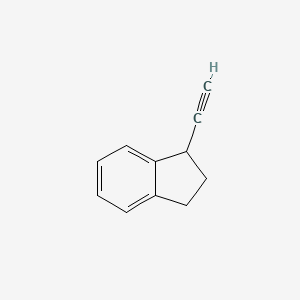
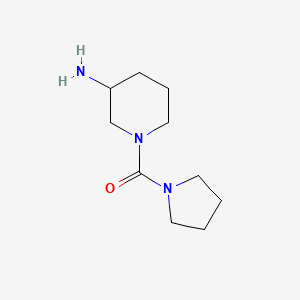
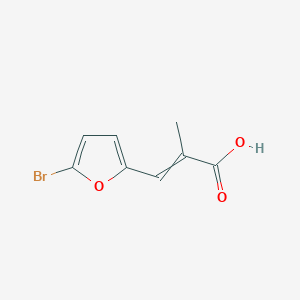
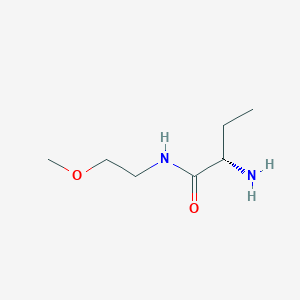
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
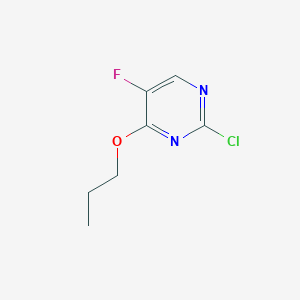
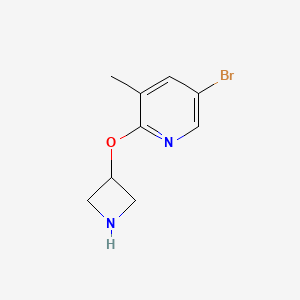
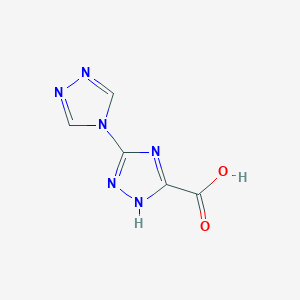
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
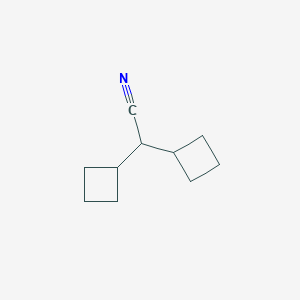
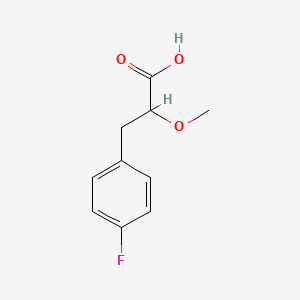
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)